3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide
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Overview
Description
3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a benzoxazole ring fused with a quinolinium moiety, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide typically involves a multi-step process. The initial step often includes the preparation of the quinolinium salt, followed by the formation of the benzoxazole ring. The final step involves the coupling of these two intermediates under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may exhibit different chemical and physical properties.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its reactivity and applications.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule, enhancing its versatility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinium oxides, while reduction could produce quinolinium hydrides. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and diagnostic imaging.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with cellular proteins and enzymes, leading to alterations in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-2-(3-(1-ethylquinolin-2(1H)-ylidene)prop-1-en-1-yl)quinolinium iodide
- 3-Ethyl-2-[3-(3-ethyl-3H-benzoselenazol-2-ylidene)prop-1-enyl]benzoselenazolium iodide
- Quinolinium,1,4-dimethyl-, iodide
Uniqueness
Compared to similar compounds, 3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide stands out due to its unique structural features, such as the specific arrangement of the benzoxazole and quinolinium rings. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various scientific fields.
Properties
CAS No. |
57282-57-2 |
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Molecular Formula |
C23H23IN2O |
Molecular Weight |
470.3 g/mol |
IUPAC Name |
3-ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide |
InChI |
InChI=1S/C23H23N2O.HI/c1-3-24-19(17-16-18-10-5-6-12-20(18)24)11-9-15-23-25(4-2)21-13-7-8-14-22(21)26-23;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
ZYHGRNUNHLNLTR-UHFFFAOYSA-M |
Canonical SMILES |
CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4C=C3)CC.[I-] |
Origin of Product |
United States |
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